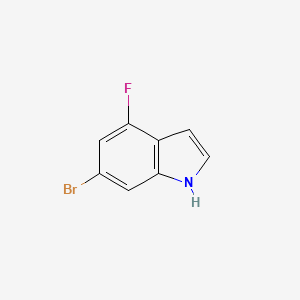

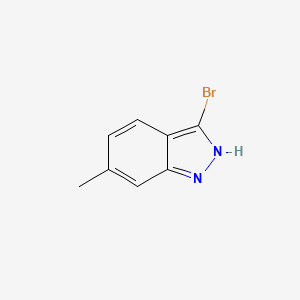

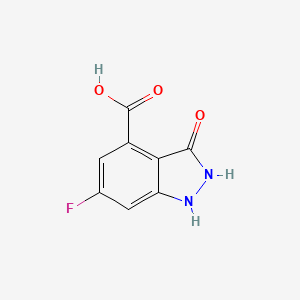

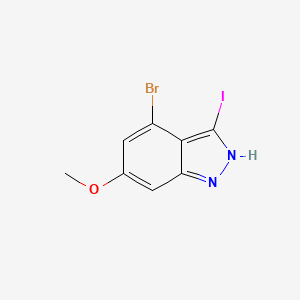

![molecular formula C9H7N3O3 B1343731 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-24-8](/img/structure/B1343731.png)

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.160 . It is also known by other names such as "6-Methyl-5-nitro-7-azaindole" .

Synthesis Analysis

While specific synthesis methods for “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis

The molecular structure of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position and a nitro group at the 5-position .Physical And Chemical Properties Analysis

The density of “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine” is approximately 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Drug Discovery

- Versatility in Medicinal Chemistry: Heterocyclic compounds, including pyrrolidine derivatives, play a critical role in drug discovery due to their diverse biological activities. The pyrrolidine ring, a common feature in many bioactive molecules, is valued for its ability to explore the pharmacophore space efficiently, contribute to stereochemistry, and increase three-dimensional coverage. This review discusses bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting their target selectivity and potential in treating human diseases (Li Petri et al., 2021).

Catalysis and Synthetic Applications

- Catalytic Applications: The synthesis and functionalization of heterocyclic compounds are crucial in organic chemistry and catalysis. Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, are highlighted for their roles in organic synthesis, catalysis, and potential drug applications. These compounds serve as intermediates in metal complex formation, asymmetric synthesis, and catalysis, showcasing their broad utility in advanced chemistry and drug development (Dongli Li et al., 2019).

Environmental and Health Implications

- Environmental Concerns: The review of environmental agents capable of triggering apoptotic neurodegeneration in the developing brain discusses the potential hazards of various compounds, including those affecting neurotransmitter systems. While not directly related to 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, it underscores the importance of understanding the biological impacts of chemical exposures (Olney et al., 2000).

Direcciones Futuras

Research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, particularly in the context of developing new inhibitors for FGFRs, which are implicated in various types of tumors . This suggests that “6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and related compounds may have potential applications in cancer therapy.

Propiedades

IUPAC Name |

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-8(12(14)15)2-7-6(4-13)3-10-9(7)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUAEPXHQCUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646871 |

Source

|

| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

1000340-24-8 |

Source

|

| Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.